4-[5-(3-phenoxyphenoxy)pentyl]morpholine
Description
4-[5-(3-Phenoxyphenoxy)pentyl]morpholine is a synthetic organic compound featuring a morpholine ring connected via a pentyl chain to a 3-phenoxyphenoxy group. The structure combines a morpholine moiety (a six-membered ring with one oxygen and one nitrogen atom) with a biphenyl ether substituent. Comparative analysis must rely on structurally analogous compounds.
Properties
IUPAC Name |
4-[5-(3-phenoxyphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-8-19(9-4-1)25-21-11-7-10-20(18-21)24-15-6-2-5-12-22-13-16-23-17-14-22/h1,3-4,7-11,18H,2,5-6,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAAKQLLNUFSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine typically involves a multi-step process One common method includes the reaction of morpholine with a suitable alkylating agent to introduce the pentyl chainThe reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-phenoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenolic compounds.
Reduction: The compound can be reduced to remove the phenoxy groups or to modify the morpholine ring.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy groups can yield phenolic derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-[5-(3-phenoxyphenoxy)pentyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(3-phenoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets. The phenoxy groups can interact with enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Morpholine Derivatives
The following compounds share structural motifs with 4-[5-(3-phenoxyphenoxy)pentyl]morpholine, such as morpholine rings, ether linkages, or extended alkyl chains.
Key Structural and Functional Differences
- Boronated Morpholine (CAS 485799-04-0) : Features a boronate ester and pyridinyl group, enabling use in cross-coupling reactions. Its low molecular weight (290.16) and defined melting point (132–135°C) suggest stability as a solid reagent .
- Deferoxamine Mesilate : A linear hydroxamic acid with a methanesulfonate counterion. Its high molecular weight (656.8) and hydrophilic groups enable metal chelation .
- Aprepitant Analog: Contains fluorinated aromatic groups and a triazolone ring, enhancing receptor binding affinity. The morpholino group contributes to its pharmacokinetic profile .
Physicochemical and Application-Based Insights
- Lipophilicity : The biphenyl ether group in the target compound likely increases logP compared to the boronated morpholine (logP ≈ 2–3 estimated) or aprepitant derivatives.
- Thermal Stability : The boronated morpholine’s defined melting range suggests crystallinity, whereas the target compound’s amorphous or crystalline nature remains unverified.
- Biological Activity : Deferoxamine’s metal-binding properties contrast with aprepitant’s receptor antagonism. The target compound’s activity would depend on substituent interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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